![molecular formula C16H25N3O4S B5158685 N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide is a drug that belongs to the class of sulfonamide derivatives. It is also known as E-3810 and is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR)-2 tyrosine kinase. This drug has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide is a potent inhibitor of the VEGFR-2 tyrosine kinase. This receptor is critical for the growth and survival of endothelial cells, which are the cells that form the inner lining of blood vessels. By inhibiting this receptor, this compound prevents the formation of new blood vessels, which is a critical step in the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the phosphorylation of VEGFR-2 and downstream signaling pathways, which are critical for the growth and survival of endothelial cells. In addition, it has been shown to inhibit the proliferation and migration of endothelial cells, which are critical steps in the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments include its potency and specificity for VEGFR-2. It has been shown to be a highly effective inhibitor of this receptor, which makes it a valuable tool for studying the role of VEGFR-2 in various biological processes. However, its limitations include its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for the study of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its use in other diseases, such as age-related macular degeneration and diabetic retinopathy, which are also characterized by abnormal blood vessel growth. Finally, further studies are needed to investigate the potential side effects and toxicity of this drug in humans, as well as its optimal dosing and administration regimens.
Métodos De Síntesis
The synthesis of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide involves several steps. The first step is the protection of the amine group of piperazine with a Boc (tert-butoxycarbonyl) group. The second step is the reaction of the protected piperazine with 2-methoxy-5-nitrobenzenesulfonyl chloride to form the corresponding sulfonyl piperazine derivative. The third step is the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The fourth step is the deprotection of the Boc group using trifluoroacetic acid. Finally, the resulting amine is reacted with 2-methoxy-5-[(prop-2-ynyloxy)methyl]phenylboronic acid to form this compound.
Aplicaciones Científicas De Investigación
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to inhibit the formation of new blood vessels, which is a critical step in the growth and spread of tumors. These findings suggest that this compound may have potential as a cancer therapy.
Propiedades
IUPAC Name |
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-16(20)17-14-12-13(6-7-15(14)23-3)24(21,22)19-10-8-18(5-2)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBVHIJEBABMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.